2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide
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Overview
Description
2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is a chemical compound with the molecular formula C10H13BrN2O3S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a bromine atom, a sulfonamide group, and a dimethylacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide typically involves the following steps:
Starting Material: The commercially available 4-bromobenzenesulfonyl chloride is used as the starting material.
Conjugation: This compound is conjugated with ®-2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid to yield an intermediate carboxylate.
Conversion: The intermediate is then converted into a methyl ester by treatment with iodomethane under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, bromination, and sulfonation.
Common Reagents and Conditions
Oxidation: DMSO is used as both an oxidant and solvent, often with microwave assistance.
Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Scientific Research Applications
2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For example, as an ADAMTS7 inhibitor, it targets the active site of the enzyme, thereby reducing its proteolytic activity. This inhibition can slow down the progression of atherosclerosis by affecting vascular smooth muscle cell behavior and re-endothelialization of damaged arteries .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzenesulfonamide: Similar structure but lacks the dimethylacetamide moiety.
N,N-Dimethyl-4-bromobenzenesulfonamide: Similar structure but lacks the N-methylphenyl group.
Uniqueness
2-((4-Bromo-N-methylphenyl)sulfonamido)-N,N-dimethylacetamide is unique due to its combination of a bromine atom, a sulfonamide group, and a dimethylacetamide moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H15BrN2O3S |
---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15BrN2O3S/c1-13(2)11(15)8-14(3)18(16,17)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
FZPOJKLMSIOKBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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